Bacoside A3

Overview

Description

This compound is one of the major constituents of the bacoside family, which includes other saponins such as bacopaside II and bacopasaponin C . Bacoside A3 has been extensively studied for its neuroprotective and cognitive-enhancing properties, making it a significant compound in traditional and modern medicine .

Mechanism of Action

Target of Action

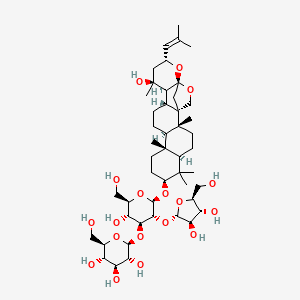

Bacoside A3, a triterpenoid saponin, is one of the major active constituents in Bacopa monnieri . It has been found to have neuroprotective activity .

Mode of Action

Research indicates that bacosides, including this compound, have various mechanisms of action such as acetylcholinesterase inhibition, b-complex activation of vitamin acetyltransferase, β-amyloid reduction, enhanced cerebral blood flow, and amine synergy .

Biochemical Pathways

Bacosides, including this compound, are known to affect several biochemical pathways. They have been shown to have anti-ageing, anticancer, anticonvulsant, antidepressant, anti-emetic, anti-inflammatory, and antibacterial properties in a variety of pre-clinical and clinical studies . .

Result of Action

This compound has been shown to have neuroprotective activity . It has been suggested that this compound may prevent β-amyloid-mediated suppression of cell viability, inhibit the generation of oxidative radicals, PGE2, and synthesis of iNOS . These molecular and cellular effects contribute to its potential therapeutic effects in conditions like Alzheimer’s disease .

Action Environment

The production of Bacosides, including this compound, in Bacopa monnieri is influenced by various environmental factors and species variations . In natural conditions, the production of this compound is low due to these factors . Biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture can be used to enhance the production of Bacosides by providing essential media, nutrients, and optimum growth conditions .

Biochemical Analysis

Biochemical Properties

Bacoside A3 is a tetracyclic triterpenoid saponin . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . This compound has been shown to regulate the density and level of acetylcholine in the body .

Cellular Effects

This compound has been found to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-ageing, anticancer, anticonvulsant, antidepressant, anti-emetic, anti-inflammatory, and antibacterial properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been suggested that this compound constituents may be transformed in vivo to the active form before exerting their pharmacological activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched . For instance, it has been observed that the amount of Bacoside A increased with increasing KCl concentrations up to 100 mM, and thereafter a gradual decline with increasing KCl levels was noted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that this compound does not exert any side effects as proven both in animal models and in human volunteers .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bacoside A3 involves the extraction from Bacopa monnieri using various solvents. The process typically includes:

Extraction: The plant material is dried and powdered, followed by extraction using solvents like methanol or ethanol.

Industrial Production Methods: Industrial production of this compound can be enhanced using biotechnological approaches:

Cell Suspension Culture: This method involves growing Bacopa monnieri cells in a controlled environment to produce higher yields of bacosides.

Bioreactors: Large-scale production can be achieved using bioreactors that provide optimal growth conditions for the plant cells.

Chemical Reactions Analysis

Types of Reactions: Bacoside A3 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed to yield aglycones and sugar moieties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Acidic or Basic Conditions: Hydrolysis can be carried out under acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Aglycones: Hydrolysis of this compound yields aglycones such as jujubogenin.

Sugar Moieties: The hydrolysis also produces sugar components like glucose and arabinose.

Scientific Research Applications

Bacoside A3 has a wide range of applications in scientific research:

Neuroprotection: It has been shown to protect neurons from oxidative stress and enhance cognitive functions.

Anti-inflammatory: this compound exhibits anti-inflammatory properties, making it useful in treating inflammatory disorders.

Antioxidant: The compound increases the activity of antioxidant enzymes, providing protection against oxidative damage.

Pharmaceuticals: this compound is used in the formulation of drugs aimed at treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Comparison with Similar Compounds

Bacoside A3 is unique among its counterparts due to its specific neuroprotective and cognitive-enhancing properties. Similar compounds include:

Bacoside A: A mixture of saponins including this compound, bacopaside II, and bacopasaponin C.

Bacopaside I: Another saponin found in Bacopa monnieri with similar neuroprotective effects.

Bacopasaponin C: A saponin that shares structural similarities with this compound but differs in its glycosidic linkages.

This compound stands out due to its potent acetylcholinesterase inhibition and antioxidant properties, making it a valuable compound in the treatment of neurodegenerative diseases .

Biological Activity

Bacoside A3, a triterpenoid saponin derived from the plant Bacopa monnieri, has garnered significant attention for its diverse biological activities, particularly in neuroprotection, cognitive enhancement, and anti-inflammatory effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological effects:

- Neuroprotection : this compound has been shown to inhibit β-amyloid-induced neuronal apoptosis in U87MG cell lines. This effect is mediated by the suppression of oxidative stress markers and inflammatory mediators such as nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) . The compound also prevents the nuclear translocation of NF-κB, a key regulator of inflammation .

- Antioxidant Activity : this compound demonstrates significant antioxidant properties by reducing reactive oxygen species (ROS) generation in a concentration-dependent manner. This activity is crucial in mitigating oxidative damage associated with neurodegenerative diseases .

- Acetylcholinesterase Inhibition : this compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease . The IC50 value for AChE inhibition by purified bacoside A was found to be 9.91 µg/ml .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study conducted on U87MG cells demonstrated that pretreatment with this compound significantly preserved cell viability against β-amyloid toxicity. The results showed a marked reduction in cell death and oxidative stress markers compared to untreated controls. Specifically, this compound reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity, indicating enhanced cellular antioxidant defenses .

In Vivo Studies

In animal models, this compound has been shown to improve cognitive functions. For instance, rats treated with Bacopa monnieri extracts containing Bacoside A exhibited enhanced performance in memory tasks and reduced anxiety levels. The underlying mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress in brain tissues .

Pharmacokinetics and Bioavailability

The bioavailability of this compound is critical for its therapeutic efficacy. Research indicates that the compound undergoes metabolic transformation into more active aglycones such as jujubogenin and pseudojujubogenin, enhancing its pharmacological properties. These transformations improve the compound's ability to cross the blood-brain barrier (BBB), making it more effective in treating neurological disorders .

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O18/c1-21(2)14-22-15-45(7,57)38-23-8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-44(28,6)46(23)19-47(38,65-22)58-20-46)62-41-37(64-39-34(55)31(52)25(17-49)60-39)36(32(53)26(18-50)61-41)63-40-35(56)33(54)30(51)24(16-48)59-40/h14,22-41,48-57H,8-13,15-20H2,1-7H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,34+,35+,36-,37+,38-,39-,40-,41-,43-,44+,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEVGTJBRPBOPH-INTDMYAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318255 | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

929.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157408-08-7 | |

| Record name | Bacoside A3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157408-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacoside A3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157408087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOSIDE A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S862DJ73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.